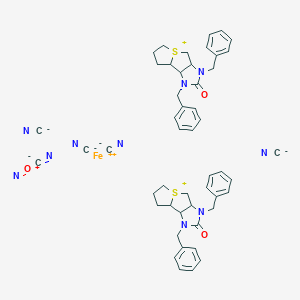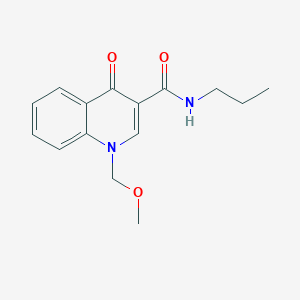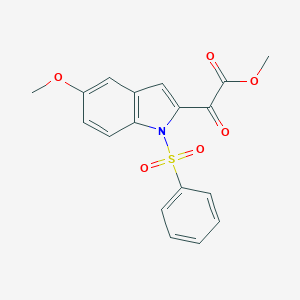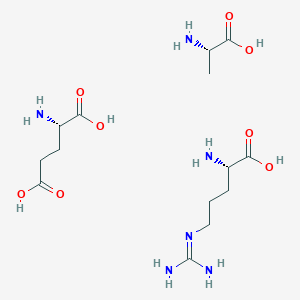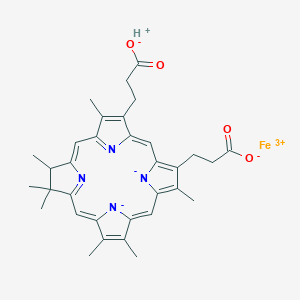
Ferric chlorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric chlorin is a type of porphyrin that has been extensively studied for its potential applications in various fields of science. It is a complex molecule that is formed by the combination of iron and a chlorin ring. Ferric chlorin has been found to possess unique properties that make it an ideal candidate for use in scientific research.
Wissenschaftliche Forschungsanwendungen
Ferric chlorin has been extensively studied for its potential applications in various fields of science. One of the most significant applications of ferric chlorin is in the field of photodynamic therapy (PDT). PDT is a type of cancer treatment that involves the use of light-activated drugs to kill cancer cells. Ferric chlorin has been found to be an effective photosensitizer, making it an ideal candidate for use in PDT.
Wirkmechanismus
The mechanism of action of ferric chlorin in PDT involves the absorption of light energy by the molecule, which causes it to become excited. The excited ferric chlorin then reacts with oxygen to produce singlet oxygen, a reactive species that can damage cellular components and ultimately lead to cell death.
Biochemische Und Physiologische Effekte
Ferric chlorin has been found to have a range of biochemical and physiological effects. In addition to its role as a photosensitizer in PDT, ferric chlorin has been found to have antioxidant properties, making it a potential therapeutic agent for a range of oxidative stress-related diseases. Ferric chlorin has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ferric chlorin in lab experiments is its high stability and solubility in water. This makes it easy to handle and use in a range of experimental setups. However, one of the limitations of using ferric chlorin is its high cost, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ferric chlorin. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the development of new applications for ferric chlorin, such as in the development of new antimicrobial agents or the treatment of other diseases. Finally, there is a need for further research on the biochemical and physiological effects of ferric chlorin, particularly in relation to its potential use as an antioxidant or antimicrobial agent.
Conclusion
In conclusion, ferric chlorin is a complex molecule that has been extensively studied for its potential applications in various fields of science. Its unique properties make it an ideal candidate for use in scientific research, particularly in the field of photodynamic therapy. While there are some limitations to its use, there are also many potential future directions for research on ferric chlorin, making it an exciting area of study for scientists around the world.
Synthesemethoden
Ferric chlorin is synthesized through a multistep process that involves the reaction of a porphyrin precursor with iron and a chlorin ring. The most common method for synthesizing ferric chlorin is the Adler-Longo method, which involves the reaction of a porphyrin with iron chloride and sodium hydroxide in the presence of a chlorin ring. The resulting product is then purified using various chromatography techniques to obtain pure ferric chlorin.
Eigenschaften
CAS-Nummer |
117828-53-2 |
|---|---|
Produktname |
Ferric chlorin |
Molekularformel |
C33H35FeN4O4 |
Molekulargewicht |
607.5 g/mol |
IUPAC-Name |
3-[18-(2-carboxylatoethyl)-3,7,8,12,12,13,17-heptamethyl-13H-porphyrin-21,22-diid-2-yl]propanoate;hydron;iron(3+) |
InChI |
InChI=1S/C33H38N4O4.Fe/c1-16-17(2)26-15-30-33(6,7)20(5)27(37-30)13-25-19(4)22(9-11-32(40)41)29(36-25)14-28-21(8-10-31(38)39)18(3)24(35-28)12-23(16)34-26;/h12-15,20H,8-11H2,1-7H3,(H4,34,35,36,37,38,39,40,41);/q;+3/p-3 |
InChI-Schlüssel |
SLYZIQLDWVTYHU-UHFFFAOYSA-K |
SMILES |
[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3] |
Kanonische SMILES |
[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3] |
Synonyme |
ferric chlorin iron(III) chlorin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



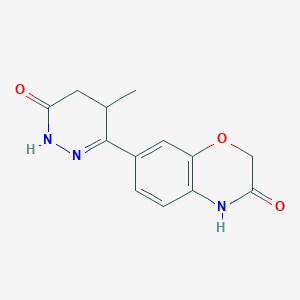
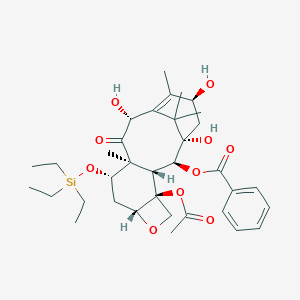
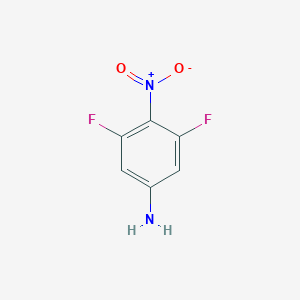
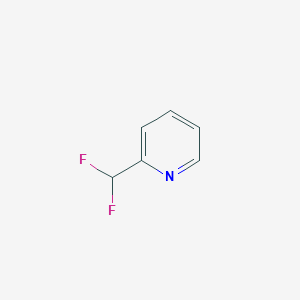
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)

